molecular formula C8H15NO2 B1449987 1,1-Dimethyl-3-nitrocyclohexane CAS No. 2171863-18-4

1,1-Dimethyl-3-nitrocyclohexane

Cat. No. B1449987
CAS RN: 2171863-18-4
M. Wt: 157.21 g/mol
InChI Key: XKLTUTCHCZBHNB-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-nitrocyclohexane (DMNCH) is an organic compound with a molecular formula of C7H13NO2. It is a colorless liquid with a sweet odor, and is used in a variety of industrial applications. DMNCH is a versatile compound that has been studied for its potential applications in medicine, biochemistry, and other scientific fields.

Scientific Research Applications

  • Electron Transfer Reactions :

    • One-electron reduction of similar compounds (like 1,1-dinitrocyclohexane) leads to rapid C-N bond cleavage, producing nitrite and radical species. This reaction has implications for understanding electron transfer processes in organic chemistry (Ruhl, Evans, Hapiot, & Neta, 1991).
  • Michael Addition Reactions :

    • Michael addition reactions of compounds like 5-glyco-4-nitrocyclohex-1-enes are highly stereoselective, leading to specific adducts. These reactions are important for the synthesis of complex organic molecules (Areces, Gil, Higes, Román, & Serrano, 1998).
  • Study of Electronic Structures :

    • Studies on the electronic structures and spectra of similar nitroso compounds, like 1-chloro-1-nitrosocyclohexane, provide insights into the effects of electron donors on the electronic spectrum of the nitroso group. This research is valuable for understanding the electronic properties of organic molecules (Tanaka, Tanaka, & Nagakura, 1966).
  • Photolysis Studies :

    • Photolysis of similar nitroso compounds like 1-nitro-1-nitrosocyclohexane results in complex reaction pathways including homolytic C-NO fission and radical pair formation. These studies are significant in photochemistry and radical chemistry (Bolsman & Boer, 1973).
  • Asymmetric Reactions :

    • Asymmetric Michael reactions involving compounds like 1-nitrocyclohexene yield optically active adducts. This has applications in the synthesis of chiral compounds, which are important in fields like pharmaceutical chemistry (Takeda, Hoshiko, & Mukaiyama, 1981).
  • Intramolecular Reactions and Crystal Structures :

    • Intramolecular reactions of nitro-olefin-cyclohexane-1,3-dione Michael adducts and their crystal structures have been studied, providing valuable information on the structural aspects of these compounds (Ansell, Moore, & Nielsen, 1971).
  • Solvolysis and Aromatization Reactions :

    • Solvolysis of certain nitrocyclohexadienyl cations yields various products including aromatization reactions. This research is important for understanding reaction mechanisms in organic solvents (Fischer, Henderson, & Smyth, 1986).

properties

IUPAC Name

1,1-dimethyl-3-nitrocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLTUTCHCZBHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-nitrocyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethyl-3-nitrocyclohexane
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1,1-Dimethyl-3-nitrocyclohexane
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1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 4
1,1-Dimethyl-3-nitrocyclohexane
Reactant of Route 5
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Reactant of Route 6
1,1-Dimethyl-3-nitrocyclohexane

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